molecular formula C25H31N3O5 B14033022 (S)-2-((S)-2-aminopropanamido)-3-(4-methoxyphenyl)-N-((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)propanamide

(S)-2-((S)-2-aminopropanamido)-3-(4-methoxyphenyl)-N-((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)propanamide

Cat. No.: B14033022
M. Wt: 453.5 g/mol
InChI Key: DBLAFJYCXPAUDP-YRUJOECTSA-N
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Description

(S)-2-((S)-2-aminopropanamido)-3-(4-methoxyphenyl)-N-((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for synthetic chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-aminopropanamido)-3-(4-methoxyphenyl)-N-((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)propanamide typically involves several steps, including the formation of key intermediates and the use of specific reagents and catalystsThe reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors to enhance efficiency and scalability. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-aminopropanamido)-3-(4-methoxyphenyl)-N-((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and bases (e.g., sodium hydroxide). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

(S)-2-((S)-2-aminopropanamido)-3-(4-methoxyphenyl)-N-((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)propanamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-aminopropanamido)-3-(4-methoxyphenyl)-N-((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (S)-2-((S)-2-aminopropanamido)-3-(4-methoxyphenyl)-N-((S)-1-(®-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)propanamide lies in its specific functional groups and chiral centers, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C25H31N3O5

Molecular Weight

453.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(4-methoxyphenyl)-N-[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]propanamide

InChI

InChI=1S/C25H31N3O5/c1-16(26)23(30)28-21(14-18-9-11-19(32-3)12-10-18)24(31)27-20(22(29)25(2)15-33-25)13-17-7-5-4-6-8-17/h4-12,16,20-21H,13-15,26H2,1-3H3,(H,27,31)(H,28,30)/t16-,20-,21-,25+/m0/s1

InChI Key

DBLAFJYCXPAUDP-YRUJOECTSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[C@]3(CO3)C)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=C(C=C1)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C)N

Origin of Product

United States

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